
2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is an organic compound with multifaceted applications in the realms of chemistry, biology, medicine, and industry. Noteworthy for its structural complexity, it offers significant opportunities for chemical synthesis and research exploration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the reaction of 2-mercaptobenzamide with 4-aminobenzoic acid to form an intermediate. This intermediate undergoes further modification through reaction with 2,2,2-trifluoroethyl bromide under basic conditions to yield the final product.
Industrial Production Methods:
In industrial settings, this compound is produced through a series of controlled, scaled-up reactions, ensuring purity and consistency. The multi-step process involves rigorous quality checks at each stage to maintain the integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: : It can be reduced, particularly at the amide or tetrazole moieties, under controlled conditions.
Substitution: : Halogenation or alkylation reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution agents: : Halides like bromine, alkyl halides for alkylation.
Major Products:
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted tetrazole derivatives, each with distinct properties and applications.
Applications De Recherche Scientifique
2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide finds applications in several research areas:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Acts as a probe for studying enzyme activities and protein interactions.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
Molecular Targets and Pathways:
The mechanism of action primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group and tetrazole ring enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
2-(4-(2-Aminobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: : Lacks the methylthio group, affecting its activity.
2-(4-(2-(Methylthio)benzamido)phenyl)-N-ethyl-2H-tetrazole-5-carboxamide: : Absence of trifluoroethyl group alters its binding properties.
By understanding and exploiting the unique properties of 2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, researchers can advance scientific knowledge and develop innovative applications in various fields.
Propriétés
IUPAC Name |
2-[4-[(2-methylsulfanylbenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O2S/c1-30-14-5-3-2-4-13(14)16(28)23-11-6-8-12(9-7-11)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGPJDOKZGRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)
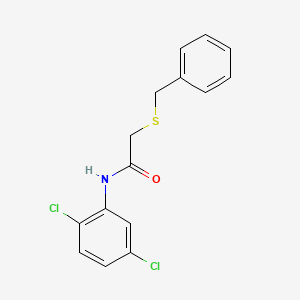
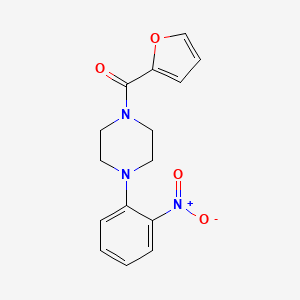
![2-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2645197.png)
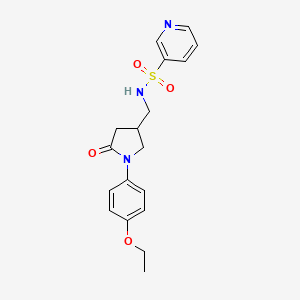

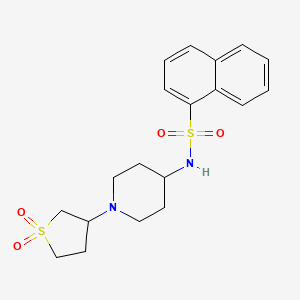
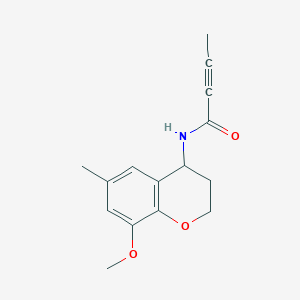
![1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2645205.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)
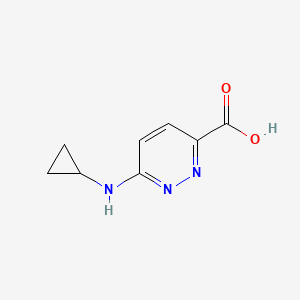
![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)
![N-[(cyclohexylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide](/img/structure/B2645211.png)
